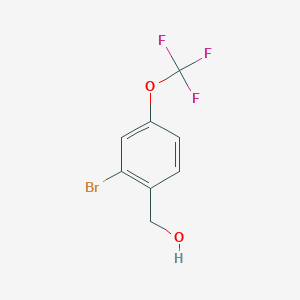

2-Bromo-4-(trifluoromethoxy)benzyl alcohol

Vue d'ensemble

Description

“2-Bromo-4-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the molecular formula C8H6BrF3O2 . It is used as a pharmaceutical intermediate . It has a molecular weight of 271.03 .

Synthesis Analysis

The synthesis of “2-Bromo-4-(trifluoromethoxy)benzyl alcohol” can be achieved through nucleophilic trifluoromethoxylation of alkyl halides . This process involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .

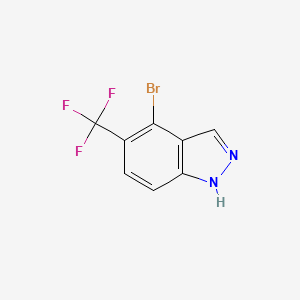

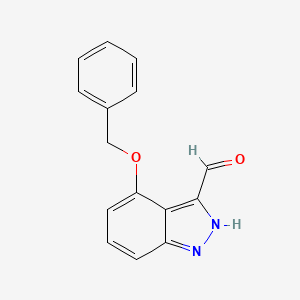

Molecular Structure Analysis

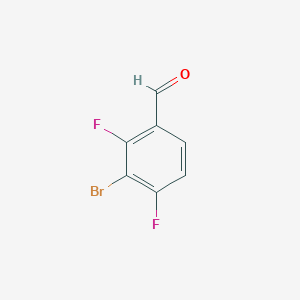

The molecular structure of “2-Bromo-4-(trifluoromethoxy)benzyl alcohol” consists of a benzene ring substituted with a bromo group, a trifluoromethoxy group, and a benzyl alcohol group . The InChI code for this compound is 1S/C8H6BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 .

Chemical Reactions Analysis

The trifluoromethoxy group in “2-Bromo-4-(trifluoromethoxy)benzyl alcohol” has made these compounds important targets in pharmaceuticals and agrochemicals . The trifluoromethoxylation reaction, which is one of the most important research hotspots, has electron-withdrawing effects and high lipophilicity .

Physical And Chemical Properties Analysis

“2-Bromo-4-(trifluoromethoxy)benzyl alcohol” is a liquid at room temperature . It should be stored at a temperature between 2-8°C . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

2-Bromo-4-(trifluoromethoxy)benzyl alcohol serves as a versatile intermediate in organic synthesis, particularly in the creation of complex aromatic compounds. Its unique structure allows for the generation of 1,2-dehydro-aromatic compounds through the elimination of lithium bromide, facilitating the synthesis of naphthalenes and other aromatic structures. For instance, its reactivity with furan under specific conditions leads to [4+2] cycloadducts, which can be further modified into various naphthalene derivatives via reduction, isomerization, or bromination processes (Schlosser & Castagnetti, 2001).

Catalysis and Functionalization

The compound is instrumental in catalytic processes and the functionalization of alcohols. For example, a bench-stable pyridinium salt derived from 2-benzyloxy-1-methylpyridinium triflate efficiently converts alcohols into benzyl ethers, showcasing its utility in benzylation reactions to produce ethers in good to excellent yields (Poon & Dudley, 2006).

Nucleophilic Substitution Reactions

It plays a critical role in nucleophilic substitution reactions, enabling the synthesis of aliphatic trifluoromethyl ethers. This capability is significant for introducing trifluoromethoxy groups into organic molecules, a challenging task due to the instability of the trifluoromethoxide anion. The compound's utility is demonstrated through its reaction with activated bromides and alkyl iodides to form trifluoromethyl ethers, marking a significant advancement in the field of organofluorine chemistry (Marrec et al., 2010).

Advancements in Organic Letters

Recent developments have introduced an isolable pyridinium trifluoromethoxide salt, effective as a trifluoromethoxide source for SN2 reactions. This advancement allows for the formation of trifluoromethyl ethers, showcasing the ongoing innovation in using 2-Bromo-4-(trifluoromethoxy)benzyl alcohol derivatives for nucleophilic trifluoromethoxylation (Duran-Camacho et al., 2021).

Safety And Hazards

“2-Bromo-4-(trifluoromethoxy)benzyl alcohol” is classified as a hazardous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

[2-bromo-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWJYAPZRFZVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(trifluoromethoxy)benzyl alcohol | |

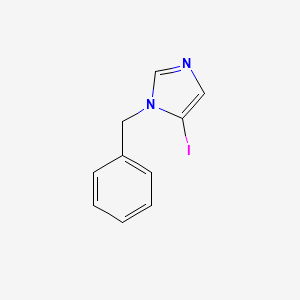

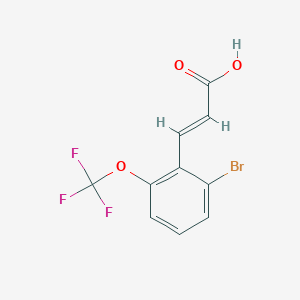

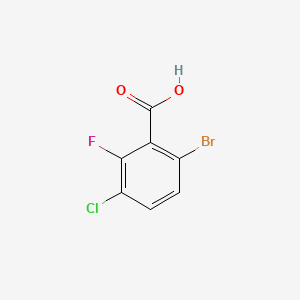

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

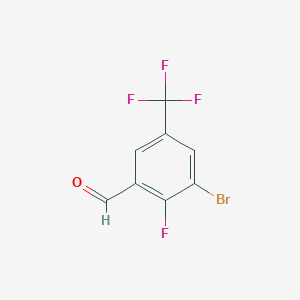

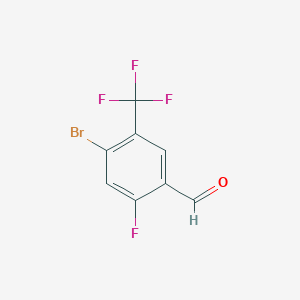

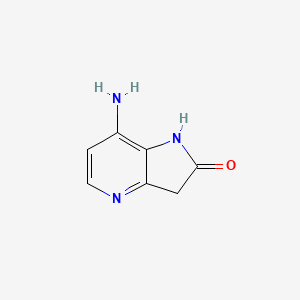

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1378424.png)

![3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1378425.png)

![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)

![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)